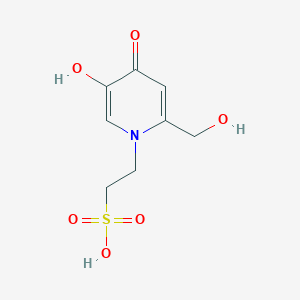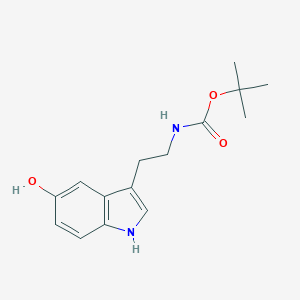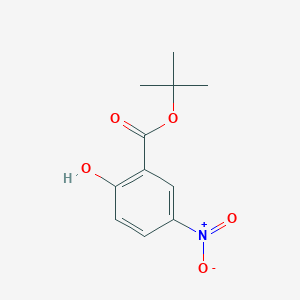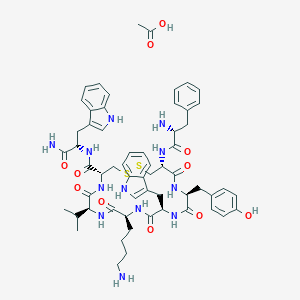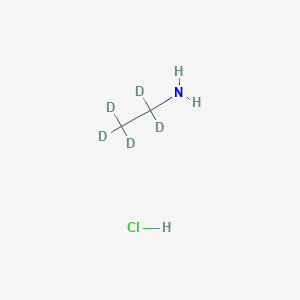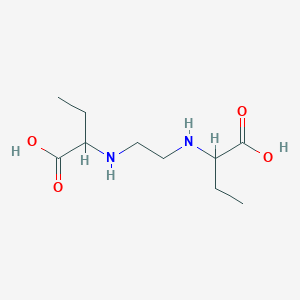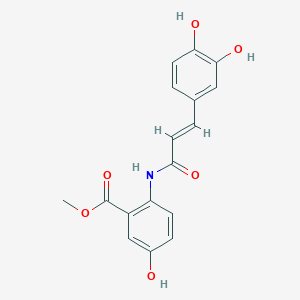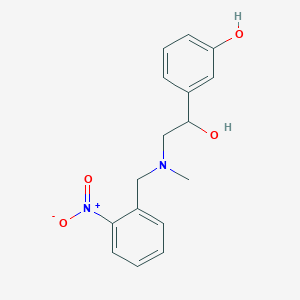
N-2-Nitrobenzylphenylephrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Nitrobenzylphenylephrine, also known as NBPE, is a chemical compound that belongs to the class of adrenergic agonists. It is a synthetic compound that is widely used in scientific research to study the biochemical and physiological effects of adrenergic receptors.
Mecanismo De Acción
N-2-Nitrobenzylphenylephrine acts as a selective agonist for alpha-1 adrenergic receptors. It binds to the receptor and activates the G-protein coupled signaling pathway. This results in the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol. Inositol triphosphate activates calcium channels, leading to an increase in intracellular calcium levels. This results in smooth muscle contraction and vasoconstriction.
Efectos Bioquímicos Y Fisiológicos
N-2-Nitrobenzylphenylephrine has several biochemical and physiological effects. It causes vasoconstriction, which leads to an increase in blood pressure. It also causes smooth muscle contraction in various organs such as the bladder, uterus, and prostate. N-2-Nitrobenzylphenylephrine also increases heart rate and cardiac output. It has been shown to have a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-Nitrobenzylphenylephrine has several advantages for lab experiments. It is a selective agonist for alpha-1 adrenergic receptors, which makes it useful for studying the effects of these receptors. It is also stable and easy to handle, which makes it a convenient compound to work with. However, N-2-Nitrobenzylphenylephrine has some limitations. It is a synthetic compound, which means it may not accurately reflect the effects of endogenous ligands. It also has a short half-life, which means its effects may not be long-lasting.
Direcciones Futuras
There are several future directions for research on N-2-Nitrobenzylphenylephrine. One area of interest is the role of adrenergic receptors in various diseases such as hypertension, asthma, and heart failure. Another area of interest is the development of new compounds that can selectively target different adrenergic receptors. Finally, there is a need for more research on the long-term effects of N-2-Nitrobenzylphenylephrine on various physiological processes.
Conclusion:
In conclusion, N-2-Nitrobenzylphenylephrine is a synthetic compound that is widely used in scientific research to study the biochemical and physiological effects of adrenergic receptors. It is a selective agonist for alpha-1 adrenergic receptors and has several advantages for lab experiments. N-2-Nitrobenzylphenylephrine has several biochemical and physiological effects and is used to study the role of adrenergic receptors in various diseases. There are several future directions for research on N-2-Nitrobenzylphenylephrine, including the development of new compounds that can selectively target different adrenergic receptors and more research on the long-term effects of N-2-Nitrobenzylphenylephrine on various physiological processes.
Métodos De Síntesis
The synthesis of N-2-Nitrobenzylphenylephrine is a multi-step process that involves the reaction of 2-nitrobenzyl chloride with phenylephrine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product is confirmed using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N-2-Nitrobenzylphenylephrine is widely used in scientific research to study the adrenergic receptors. It is used as a selective agonist for alpha-1 adrenergic receptors. It is also used to study the effects of adrenergic receptors on various physiological processes such as blood pressure regulation, heart rate, and smooth muscle contraction. N-2-Nitrobenzylphenylephrine is also used to study the role of adrenergic receptors in various diseases such as hypertension, asthma, and heart failure.
Propiedades
Número CAS |
148589-31-5 |
|---|---|
Nombre del producto |
N-2-Nitrobenzylphenylephrine |
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
3-[1-hydroxy-2-[methyl-[(2-nitrophenyl)methyl]amino]ethyl]phenol |
InChI |
InChI=1S/C16H18N2O4/c1-17(10-13-5-2-3-8-15(13)18(21)22)11-16(20)12-6-4-7-14(19)9-12/h2-9,16,19-20H,10-11H2,1H3 |
Clave InChI |
FTHNMXWULMHUGX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |
SMILES canónico |
CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |
Sinónimos |
caged phenylephrine N-2-nitrobenzylphenylephrine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
